

Physical and chemical properties of 2-Methoxy-3-methylcarbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-3-methylcarbazole

Cat. No.: B1250629

[Get Quote](#)

2-Methoxy-3-methylcarbazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of **2-Methoxy-3-methylcarbazole**, a member of the carbazole alkaloid family. Carbazoles are a significant class of heterocyclic aromatic compounds known for their diverse pharmacological activities. This document consolidates available data on **2-Methoxy-3-methylcarbazole** and related derivatives to serve as a valuable resource for ongoing and future research.

Physicochemical Properties

While specific experimental data for **2-Methoxy-3-methylcarbazole** is limited in publicly accessible literature, the following table summarizes its known and predicted physicochemical properties. Data for the closely related isomer, 4-Methoxy-3-methyl-9H-carbazole, is included for comparative purposes where available.

Property	2-Methoxy-3-methylcarbazole	4-Methoxy-3-methyl-9H-carbazole
Molecular Formula	C ₁₄ H ₁₃ NO	C ₁₄ H ₁₃ NO
Molecular Weight	211.26 g/mol	211.26 g/mol
CAS Number	24224-28-0	Not available
IUPAC Name	2-methoxy-3-methyl-9H-carbazole	4-methoxy-3-methyl-9H-carbazole
Appearance	White solid (predicted)	White solid
Melting Point	225 °C	Not available
Boiling Point	Not available	Not available
Water Solubility	0.016 g/L (predicted) [1]	Not available
logP	3.75 (predicted) [1]	Not available

Spectral Data

Detailed experimental spectral data for **2-Methoxy-3-methylcarbazole** is not readily available. The following sections provide predicted data and data from a closely related isomer, 4-Methoxy-3-methyl-9H-carbazole, which can serve as a reference for spectral characterization.

¹H and ¹³C NMR Spectroscopy

The following are the reported ¹H and ¹³C NMR chemical shifts for 4-Methoxy-3-methyl-9H-carbazole in DMSO-d₆. These values can be used as a reference for the interpretation of the NMR spectra of **2-Methoxy-3-methylcarbazole**, expecting variations in the chemical shifts of the aromatic protons and carbons due to the different substitution pattern on the carbazole ring.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.09 (br s, 1H, NH), 8.05 (d, J = 7.8 Hz, 1H), 7.89 (s, 1H), 7.44 (d, J = 8.0 Hz, 1H), 7.39 – 7.31 (m, 2H), 7.23 – 7.17 (m, 1H), 7.15 – 7.08 (m, 1H), 2.46 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 153.0, 140.1, 139.6, 128.6, 125.1, 121.9, 120.6, 119.0, 118.7, 115.4, 110.7, 106.8, 59.4 (OCH₃), 14.9 (CH₃).

Infrared (IR) Spectroscopy

Specific IR spectral data for **2-Methoxy-3-methylcarbazole** is not available. However, the IR spectrum of a carbazole derivative would be expected to show the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Functional Group
3400-3300	N-H stretching (amine)
3100-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (aliphatic -CH ₃)
1600-1450	C=C stretching (aromatic)
1250-1000	C-O stretching (aryl ether)

Mass Spectrometry

Predicted mass spectrometry data for **2-Methoxy-3-methylcarbazole** indicates a monoisotopic mass of 211.0997 g/mol. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₄H₁₃NO.

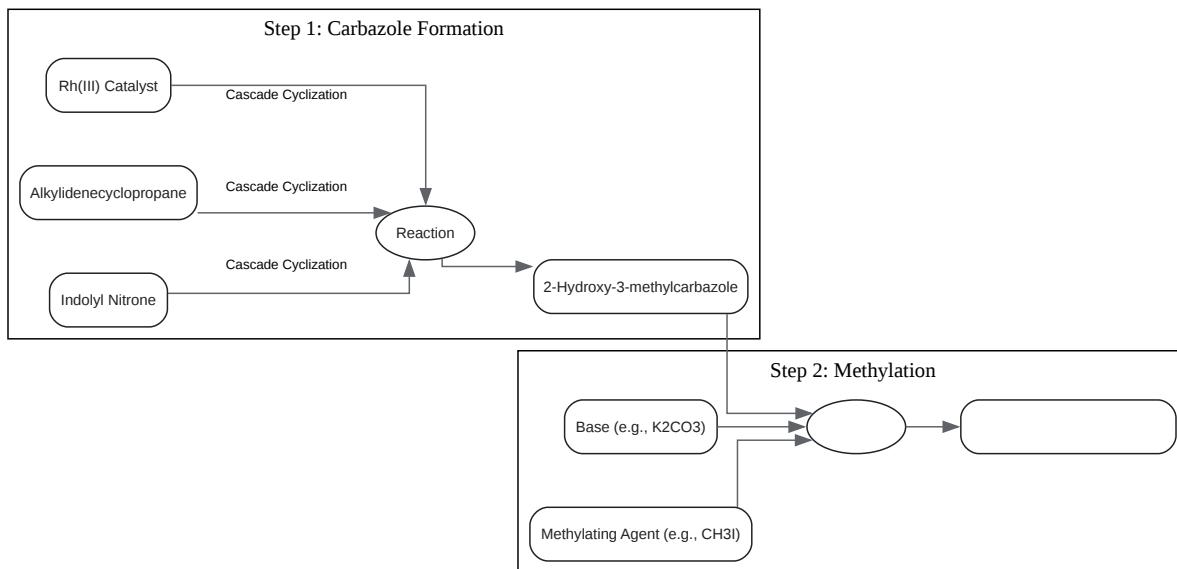
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Methoxy-3-methylcarbazole** is not well-documented in the literature. However, a plausible synthetic route can be proposed based on established methods for carbazole synthesis. One common approach involves the synthesis of a hydroxycarbazole intermediate followed by methylation.

Proposed Synthesis of 2-Methoxy-3-methylcarbazole

This proposed two-step synthesis involves the formation of 2-hydroxy-3-methylcarbazole followed by a methylation reaction.

Step 1: Synthesis of 2-Hydroxy-3-methylcarbazole


A potential route to 2-hydroxycarbazoles involves the Rh(III)-catalyzed cascade cyclization of indolyl nitrones with alkylidenecyclopropanes. A general procedure would involve:

- Preparation of the Indolyl Nitrone: Synthesize the appropriate indolyl nitrone precursor.
- Cyclization Reaction: In a reaction vessel, combine the indolyl nitrone, an appropriate alkylidenecyclopropane, a rhodium(III) catalyst (e.g., $[\text{RhCp}^*\text{Cl}_2]_2$), and a suitable solvent (e.g., 1,2-dichloroethane).
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 2-hydroxy-3-methylcarbazole.

Step 2: Methylation of 2-Hydroxy-3-methylcarbazole

The hydroxyl group of 2-hydroxy-3-methylcarbazole can be methylated using a standard Williamson ether synthesis.

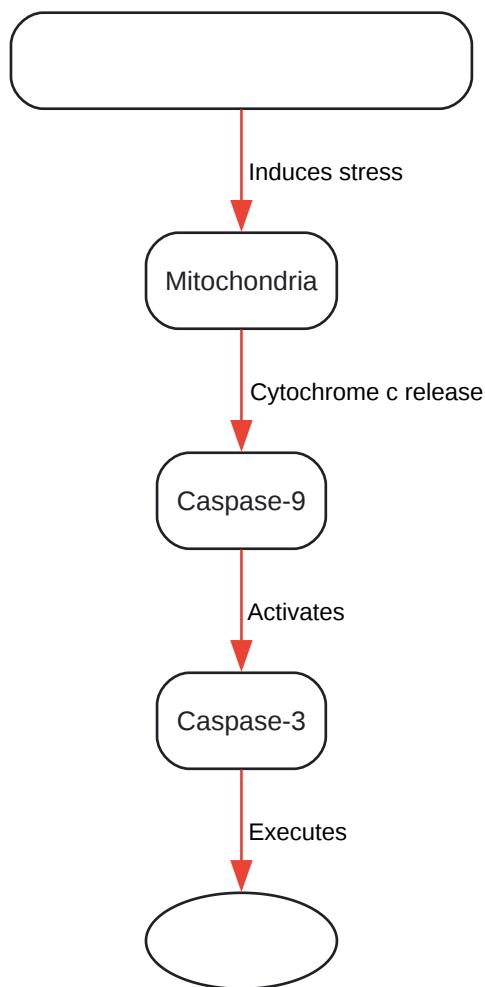
- Deprotonation: Dissolve 2-hydroxy-3-methylcarbazole in a suitable polar aprotic solvent (e.g., anhydrous dimethylformamide or acetone). Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.
- Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.
- Reaction Conditions: Stir the reaction at room temperature or with gentle heating for several hours, monitoring by TLC.
- Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain **2-Methoxy-3-methylcarbazole**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Methoxy-3-methylcarbazole**.

Biological Activity and Signaling Pathways

Carbazole alkaloids are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] While specific studies on **2-Methoxy-3-methylcarbazole** are scarce, research on related carbazole derivatives provides insights into its potential therapeutic applications and mechanisms of action.


Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of carbazole alkaloids against various cancer cell lines.^{[2][3][4]} The anticancer mechanism of action for some carbazole derivatives involves the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases.^{[5][6]} The substitution pattern on the carbazole ring has been shown to be crucial for cytotoxic activity, with the presence and position of electron-donating groups like methoxy and methyl groups influencing the biological effect.^[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by **2-Methoxy-3-methylcarbazole** have not been elucidated, studies on other carbazole alkaloids suggest potential targets. For instance, some carbazole derivatives have been shown to induce apoptosis in cancer cells.^{[5][7]} A general mechanism for carbazole-induced apoptosis may involve the activation of caspase cascades.

Furthermore, a study on 3-Methoxy Carbazole, an isomer of the title compound, demonstrated its ability to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway. This suggests that **2-Methoxy-3-methylcarbazole** might also exert its biological effects through modulation of this key inflammatory and cell survival pathway.

[Click to download full resolution via product page](#)

Caption: General pathway of carbazole alkaloid-induced apoptosis.

Conclusion

2-Methoxy-3-methylcarbazole is a carbazole alkaloid with potential for further investigation in drug discovery and development. While experimental data for this specific compound is limited, the information available for related carbazole derivatives suggests promising cytotoxic and anti-inflammatory properties. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its precise mechanisms of biological action and affected signaling pathways. This guide serves as a foundational resource to stimulate and support such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 3. Carbazole alkaloids with potential cytotoxic activities targeted on PCK2 protein from *Murraya microphylla* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole alkaloids from *Murraya koenigii* trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methoxy-3-methylcarbazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250629#physical-and-chemical-properties-of-2-methoxy-3-methylcarbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com